molecular formula C24H20N4O4 B445907 2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B445907
M. Wt: 428.4g/mol
InChI Key: SAEHKRFIXVBZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and nitrophenyl and methylphenyl substituents. Its synthesis and properties have been the subject of numerous studies due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation: The formation of an acyl group by reacting the nitrated compound with an acylating agent.

    Cyclization: The formation of the phthalazinone core through a cyclization reaction, often involving a dehydrating agent.

    Amidation: The final step involves the formation of the acetamide group by reacting the intermediate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phthalazinone core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide
  • 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)acetamide
  • 2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4g/mol

IUPAC Name

2-[4-(4-methyl-3-nitrophenyl)-1-oxophthalazin-2-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H20N4O4/c1-15-7-11-18(12-8-15)25-22(29)14-27-24(30)20-6-4-3-5-19(20)23(26-27)17-10-9-16(2)21(13-17)28(31)32/h3-13H,14H2,1-2H3,(H,25,29)

InChI Key

SAEHKRFIXVBZFN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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